4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol
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Overview
Description
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a complex organic compound that features a trifluoromethyl group, an indazole ring, and a phenol group. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties . The indazole ring is a bicyclic structure that is found in various bioactive molecules, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors, while the indazole ring can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzenes: Compounds with a benzene ring substituted with trifluoromethyl groups.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is unique due to the combination of its trifluoromethyl group, indazole ring, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
680613-19-8 |
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Molecular Formula |
C21H15F3N2O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)18-8-4-7-17-19(15-9-11-16(27)12-10-15)25-26(20(17)18)13-14-5-2-1-3-6-14/h1-12,27H,13H2 |
InChI Key |
DYDWLVOJCJFDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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